2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BGC 945 is a novel tumor-selective thymidylate synthase inhibitor. It is specifically transported into tumors that overexpress the alpha-folate receptor. This compound is based on a cyclopenta[g]quinazoline structure and has shown significant potential in targeting cancer cells while minimizing toxicity to normal tissues .
准备方法
Synthetic Routes and Reaction Conditions
BGC 945 is synthesized through a series of chemical reactions involving the formation of the cyclopenta[g]quinazoline core. The synthetic route typically involves the following steps:
- Formation of the quinazoline ring.
- Introduction of the cyclopentane moiety.
- Functionalization of the quinazoline ring to introduce the necessary substituents for thymidylate synthase inhibition .
Industrial Production Methods
The industrial production of BGC 945 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
BGC 945 primarily undergoes the following types of reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: Modifications to the functional groups on the cyclopentane moiety.
Cyclization Reactions: Formation of the cyclopenta[g]quinazoline core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Cyclization Reactions: Catalysts and specific reaction conditions to facilitate ring closure.
Major Products
The major products formed from these reactions are intermediates that lead to the final BGC 945 compound. Each step is carefully controlled to ensure the correct functional groups are introduced and the desired structure is achieved .
科学研究应用
BGC 945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying thymidylate synthase inhibition and receptor-mediated drug delivery.
Biology: Investigated for its selective targeting of cancer cells overexpressing the alpha-folate receptor.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly ovarian cancer.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
作用机制
BGC 945 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is selectively transported into cancer cells via the alpha-folate receptor, which is overexpressed in certain tumors. Once inside the cell, BGC 945 inhibits thymidylate synthase, leading to the disruption of DNA synthesis and ultimately causing cell death .
相似化合物的比较
Similar Compounds
CB300638: Another alpha-folate receptor-targeted thymidylate synthase inhibitor.
Plevitrexed: A reduced-folate carrier-mediated thymidylate synthase inhibitor.
Uniqueness of BGC 945
BGC 945 is unique due to its high selectivity for the alpha-folate receptor and its potent inhibition of thymidylate synthase. Unlike other antifolates, BGC 945 has low affinity for the reduced-folate carrier, minimizing its uptake in normal tissues and reducing potential side effects .
属性
IUPAC Name |
2-[[4-carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRBQOZEMFKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。